

Sigmoidin A extraction solvents and yield optimization

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Compound of Interest

Compound Name: Sigmoidin A

CAS No.: 87746-48-3

Cat. No.: B192380

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Application Note: **Sigmoidin A** Extraction, Isolation, and Yield Optimization

Executive Summary

Sigmoidin A is a prenylated flavanone primarily isolated from the stem and root bark of Erythrina species (e.g., Erythrina sigmoidea). Known for its potent antioxidant, anti-inflammatory, and antimicrobial properties, its therapeutic potential is often limited by low natural abundance and extraction inefficiencies.[1] This Application Note provides a field-proven protocol for the extraction and isolation of **Sigmoidin A**. Unlike generic guides, this document details the mechanistic rationale for solvent selection, offers a specific yield optimization strategy, and provides a self-validating HPLC quality control method.

Chemical Basis of Extraction

Target Molecule: **Sigmoidin A** (C

H

O

) Class: Prenylated Flavanone Key Chemical Features:[1][2]

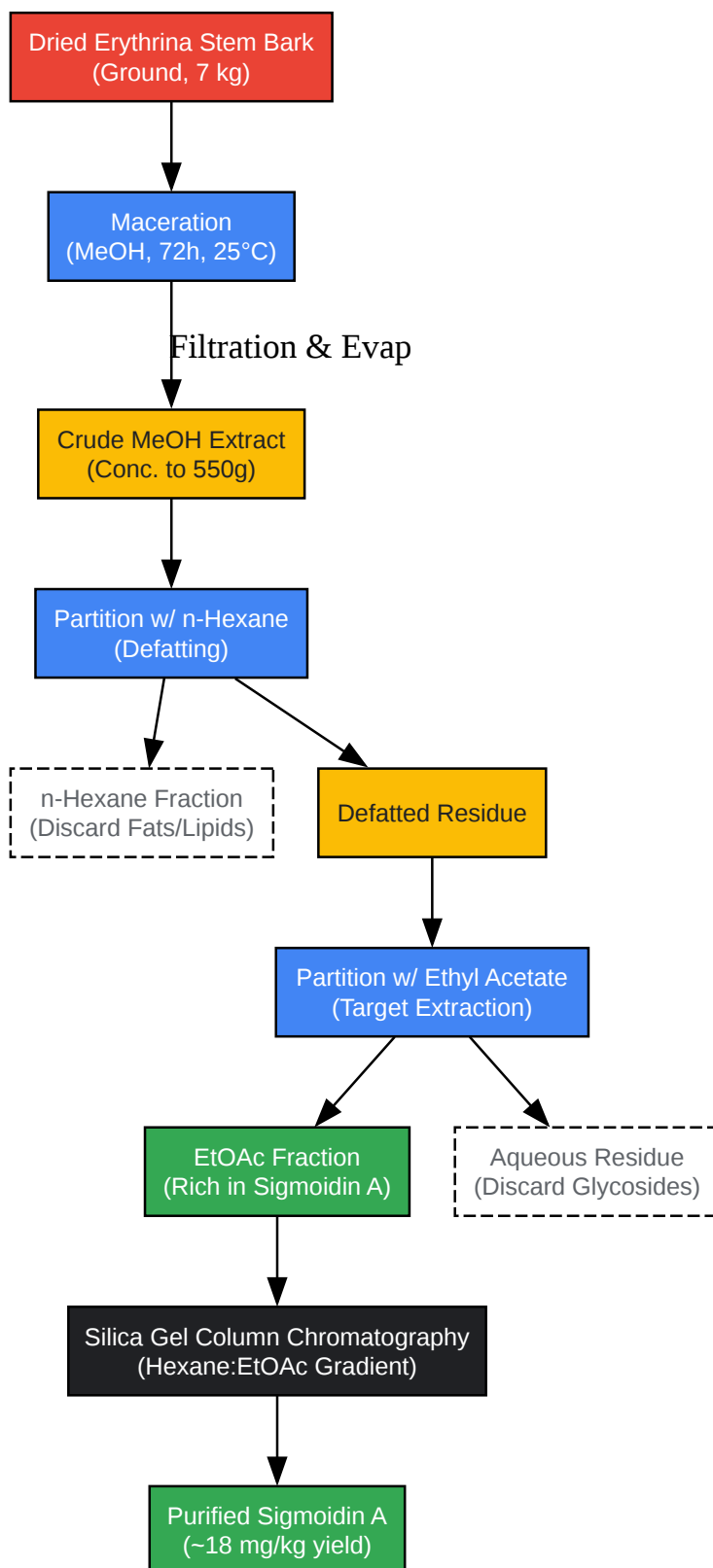
- Prenyl Groups: Two dimethylallyl groups increase lipophilicity compared to non-prenylated flavonoids.
- Phenolic Hydroxyls: Provide weak acidity and solubility in polar organic solvents.
- Solubility Profile: Soluble in Ethyl Acetate (EtOAc), Methanol (MeOH), and Ethanol (EtOH); poorly soluble in water and n-Hexane.[1]

Strategic Implication: The extraction strategy must balance the removal of highly non-polar lipids (fats/waxes) and highly polar glycosides to isolate the "mid-polarity" prenylated flavanone fraction.

Baseline Extraction Protocol (The "Gold Standard")

This protocol is derived from validated phytochemical studies on *Erythrina sigmoidea*. It utilizes a Liquid-Liquid Partitioning workflow to enrich the target compound before chromatographic isolation.

Workflow Diagram



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Figure 1: Step-by-step fractionation workflow for the isolation of prenylated flavanones from Erythrina species.

Step-by-Step Methodology

Step 1: Preparation & Maceration^[1]

- Material: Pulverize air-dried stem bark of *E. sigmoidea* to a fine powder (<1 mm particle size) to maximize surface area.
- Solvent: Methanol (MeOH).^{[2][3][4]}
- Ratio: 1:3 to 1:5 (w/v). For 1 kg plant material, use 3-5 L MeOH.^[1]
- Procedure: Soak for 72 hours at room temperature (25°C) with occasional agitation.
- Rationale: MeOH penetrates the cellular matrix efficiently, extracting a broad range of polar and semi-polar metabolites.

Step 2: Concentration & Defatting

- Concentration: Evaporate the MeOH filtrate under reduced pressure (Rotary Evaporator) at <45°C to obtain a dark gummy residue.
- Defatting: Suspend the residue in a minimal amount of water/MeOH (9:1) and partition with n-Hexane (3x volume).
- Action: Discard the n-Hexane layer.
- Rationale: Removes chlorophyll, waxes, and non-polar lipids that interfere with downstream chromatography.^[1]

Step 3: Enrichment (The Critical Step)

- Extraction: Extract the defatted aqueous residue with Ethyl Acetate (EtOAc) (3x volume).
- Collection: Collect the EtOAc layer, dry over anhydrous Na₂SO₄, and evaporate to dryness.
- Result: This fraction contains the prenylated flavanones (**Sigmoidin A**, B, etc.).^[1]

- Yield Expectation: ~300g EtOAc extract from 7kg bark (approx. 4.3% crude yield).

Step 4: Purification (Chromatography)

- Stationary Phase: Silica Gel 60 (0.063-0.200 mm).
- Mobile Phase: Gradient of n-Hexane : Ethyl Acetate.
 - Start: 100% Hexane (0% EtOAc)[1]
 - Ramp: Increase EtOAc by 10% steps.
 - Elution of **Sigmoidin A**: Typically occurs around 20-30% EtOAc.
- Polishing: Final purification may require Sephadex LH-20 (eluted with MeOH) or Semi-preparative HPLC.

Yield Optimization Strategy

Low natural abundance (~15-20 mg/kg) necessitates optimization.[1] Do not rely on "standard" parameters; validate them for your specific biomass batch.

Table 1: Optimization Parameters & Recommendations

Parameter	Standard Condition	Optimization Strategy	Scientific Rationale
Solvent System	Methanol (100%)	Test EtOH:Water (80:20)	Pure alcohol may dehydrate the matrix, hindering diffusion.[1] Adding water swells plant cells, potentially increasing mass transfer.[1]
Extraction Method	Maceration (72h)	Ultrasound-Assisted Extraction (UAE)	UAE (20-40 kHz) creates cavitation bubbles that disrupt cell walls, reducing extraction time from 72h to <1h.[1]
Temperature	25°C	Range: 25°C - 50°C	Higher temp increases solubility and diffusion but risks degradation of the prenyl group (oxidation/cyclization). Do not exceed 50°C.
pH Modifier	Neutral	Acidified (0.1% Formic Acid)	Mild acidity suppresses ionization of phenolic hydroxyls, keeping them in the neutral (organic-soluble) form, improving EtOAc partitioning efficiency. [1]

Experimental Design for Optimization (DoE)

To maximize yield, perform a simple

factorial design on 10g aliquots of bark:

- Factor A: Solvent (100% MeOH vs. 80% EtOH)
- Factor B: Method (Maceration vs. Sonication)
- Factor C: Time (24h vs. 1h sonication) Measure the peak area of **Sigmoidin A** in the crude extract using the HPLC method below.

Analytical Validation (Quality Control)

A validated HPLC method is required to quantify yield and purity.

Method: Reversed-Phase HPLC (RP-HPLC) Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) Detector: UV-Vis / DAD at 280 nm (characteristic flavanone absorption) and 254 nm.[1] Flow Rate: 1.0 mL/min Temperature: 30°C[1][5]

Mobile Phase Gradient:

- Solvent A: Water + 0.1% Formic Acid
- Solvent B: Acetonitrile (ACN)[1]

Time (min)	% Solvent A	% Solvent B	Phase
0.0	90	10	Equilibration
5.0	70	30	Gradient
20.0	10	90	Elution of Prenylated Flavonoids
25.0	10	90	Wash
30.0	90	10	Re-equilibration

Expected Retention: **Sigmoidin A** is relatively non-polar due to prenylation; expect elution between 18–22 minutes.

Troubleshooting Guide

- Issue: Emulsion formation during EtOAc partitioning.
 - Cause: Presence of saponins or high protein content.
 - Solution: Add brine (saturated NaCl solution) to the aqueous phase or centrifuge the mixture at 3000 rpm for 10 minutes.
- Issue: Low recovery of **Sigmoidin A** in EtOAc fraction.
 - Cause: pH of aqueous phase is too high (ionization of phenols).
 - Solution: Acidify the aqueous residue to pH 3-4 with dilute HCl before EtOAc extraction to ensure the flavanone is in its non-ionic form.
- Issue: Degradation/Artifacts.
 - Cause: Oxidation of the prenyl side chain.
 - Solution: Use solvents containing 0.01% BHT (antioxidant) and avoid prolonged exposure to light and heat (>50°C).[\[1\]](#)

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